1-(1-(tert-Butyl)azetidin-3-yl)-4-(p-tolyl)piperazine
CAS No.:
Cat. No.: VC15889970
Molecular Formula: C18H29N3
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3 |
|---|---|
| Molecular Weight | 287.4 g/mol |
| IUPAC Name | 1-(1-tert-butylazetidin-3-yl)-4-(4-methylphenyl)piperazine |
| Standard InChI | InChI=1S/C18H29N3/c1-15-5-7-16(8-6-15)19-9-11-20(12-10-19)17-13-21(14-17)18(2,3)4/h5-8,17H,9-14H2,1-4H3 |
| Standard InChI Key | OMZHGUWPAKDAAU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2CCN(CC2)C3CN(C3)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound’s molecular formula is C₁₈H₂₉N₃, with a molecular weight of 287.4 g/mol . Its IUPAC name, 1-(1-tert-butylazetidin-3-yl)-4-(4-methylphenyl)piperazine, reflects the tert-butyl group attached to the azetidine ring and the p-tolyl substituent on the piperazine nitrogen .
Stereochemical and Conformational Features
The azetidine ring introduces a three-membered cyclic amine, which imposes significant ring strain and influences the molecule’s conformational flexibility. The tert-butyl group at the azetidine’s nitrogen atom creates steric hindrance, potentially stabilizing specific conformations. Meanwhile, the piperazine ring adopts a chair conformation, with the p-tolyl group occupying an equatorial position to minimize steric clashes .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₉N₃ | |
| Molecular Weight | 287.4 g/mol | |
| XLogP3 | 3.1 | |
| Topological Polar SA | 9.7 Ų | |
| Rotatable Bond Count | 3 |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 1-(1-(tert-Butyl)azetidin-3-yl)-4-(p-tolyl)piperazine likely involves multi-step reactions. A plausible route includes:
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Azetidine Formation: Cyclization of a β-chloroamine precursor under basic conditions to form the azetidine ring.
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Piperazine Functionalization: Coupling the azetidine intermediate with 1-(p-tolyl)piperazine via nucleophilic substitution or metal-catalyzed cross-coupling.
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tert-Butyl Introduction: Protection of the azetidine nitrogen using tert-butyl groups, possibly via Boc (tert-butyloxycarbonyl) chemistry, followed by deprotection.
Analytical Characterization
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 287.2361 ([M+H]⁺), consistent with the molecular formula .
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NMR Spectroscopy: ¹H NMR would reveal distinct signals for the tert-butyl singlet (δ ~1.2 ppm), aromatic protons from the p-tolyl group (δ ~7.1 ppm), and piperazine/azetidine methylene protons (δ ~2.5–3.5 ppm) .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
With an XLogP3 of 3.1, the compound exhibits moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . The low topological polar surface area (9.7 Ų) further supports its ability to traverse lipid bilayers, a critical factor for central nervous system (CNS) penetration .
Plasma Protein Binding (PPB)
While direct PPB data for this compound are unavailable, structurally related piperazine derivatives exhibit PPB values ranging from 55% to 81% . The tert-butyl group may enhance binding to albumin, prolonging systemic circulation.
| Target Class | Potential Activity | Rationale |
|---|---|---|
| GPCRs (e.g., GPR119) | Agonism | Structural similarity to known agonists |
| Viral Proteases | Inhibition | Piperazine moiety in Mᵖʳᵒ inhibitors |
Future Directions and Research Gaps
Synthetic Optimization
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Ring Strain Mitigation: Replacing azetidine with larger rings (e.g., pyrrolidine) may reduce strain and improve metabolic stability.
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Prodrug Development: Phosphorylation of the piperazine nitrogen could enhance solubility for intravenous formulations.
Target Validation
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